molecular formula C8H9ClO3 B13884347 4-Chloro-3,5-dimethoxyphenol

4-Chloro-3,5-dimethoxyphenol

Cat. No.: B13884347
M. Wt: 188.61 g/mol
InChI Key: FMHHCUBLAXNVHV-UHFFFAOYSA-N
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Description

4-Chloro-3,5-dimethoxyphenol is an organic compound belonging to the class of phenols. It is characterized by the presence of a chlorine atom and two methoxy groups attached to a benzene ring. The molecular formula of this compound is C8H9ClO3, and it has a molecular weight of 188.61 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3,5-dimethoxyphenol typically involves the chlorination of 3,5-dimethoxyphenol. One common method includes the use of cupric chloride as a chlorinating agent and catalyst, with chlorine as an oxidizer. The reaction is carried out at a temperature range of 90-120°C for 4-8 hours . Another method involves the use of phosgene as a chlorination reagent and a saturated nitrogen-oxygen heterocyclic compound as an accelerating agent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of sulfuryl chloride as a chloridizing agent is common in industrial settings due to its high para-position selectivity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3,5-dimethoxyphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst.

    Reduction: Sodium borohydride (NaBH4) in an appropriate solvent.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of the corresponding hydroxy derivatives.

    Substitution: Formation of substituted phenols with various functional groups.

Scientific Research Applications

4-Chloro-3,5-dimethoxyphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-3,5-dimethoxyphenol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

4-Chloro-3,5-dimethoxyphenol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

4-chloro-3,5-dimethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO3/c1-11-6-3-5(10)4-7(12-2)8(6)9/h3-4,10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMHHCUBLAXNVHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1Cl)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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